

# 13C NMR Spectroscopy of Citreoviridin: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Citreoviridin-13C23	
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### Introduction

Citreoviridin is a mycotoxin produced by several species of fungi, including Penicillium citreonigrum and Aspergillus terreus.[1] Its presence in staple foods like rice has been linked to the neurological disease known as acute cardiac beriberi. Given its potent neurotoxic effects, the accurate identification and structural elucidation of citreoviridin are of paramount importance in food safety, toxicology, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful analytical technique for the unambiguous structural characterization of organic molecules like citreoviridin. These application notes provide a detailed overview of the 13C NMR data for citreoviridin and a comprehensive protocol for its analysis.

## 13C NMR Spectral Data of Citreoviridin

The 13C NMR chemical shifts of citreoviridin provide a unique fingerprint of its carbon skeleton. The data presented below has been compiled from published literature and is essential for the verification of the compound's identity and for further structural studies. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Below is a summary of the 13C NMR chemical shift assignments for citreoviridin in deuterated methanol (CD3OD).



Carbon Atom	Chemical Shift (δ, ppm)
1	164.7
2	98.4
3	162.2
4	99.1
5	158.0
6	129.5
7	133.0
8	129.0
9	139.0
10	126.1
11	138.6
12	137.2
13	132.8
14	97.4
15	43.5
16	79.1
17	77.6
18	85.1
19	12.9
20	56.4
21	12.9
22	23.0
23	20.2



Data sourced from a study on the chemical constituents of deep-sea-derived Penicillium citreonigrum.[2]

## Experimental Protocol for 13C NMR Analysis of Citreoviridin

This section outlines a detailed protocol for the acquisition of a 13C NMR spectrum of citreoviridin.

#### 1. Sample Preparation

- Sample Purity: Ensure the citreoviridin sample is of high purity. Purification can be achieved using techniques such as semi-preparative High-Performance Liquid Chromatography (HPLC).
- Mass Determination: Accurately weigh approximately 10-50 mg of the purified citreoviridin.
   The exact amount will depend on the sensitivity of the NMR spectrometer.
- Solvent Selection: Choose a suitable deuterated solvent. Deuterated methanol (CD3OD) or deuterated chloroform (CDCl3) are commonly used for mycotoxins. The choice of solvent can slightly affect the chemical shifts.
- Dissolution: Dissolve the weighed citreoviridin in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.
- Homogenization: Gently agitate the NMR tube to ensure the solution is homogeneous.

#### 2. NMR Data Acquisition

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal sensitivity and resolution.
- Tuning and Matching: Tune and match the probe to the 13C frequency to ensure efficient transfer of radiofrequency power.



- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent.
   Perform shimming on the sample to optimize the magnetic field homogeneity and improve spectral resolution.
- Acquisition Parameters (Example for a 400 MHz Spectrometer):
  - Pulse Program: A standard one-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).
  - Spectral Width: Approximately 200-250 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax.
  - Number of Scans (ns): 1024 to 4096 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.
  - Temperature: 298 K (25 °C).
- 3. Data Processing and Analysis
- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline.
- Referencing: Reference the spectrum to the solvent peak (e.g., CD3OD at  $\delta$  49.0 ppm) or an internal standard like tetramethylsilane (TMS) at  $\delta$  0.0 ppm.
- Peak Picking and Integration: Identify and list the chemical shifts of all peaks. While
  integration is not typically quantitative in standard 13C NMR, it can provide qualitative
  information.

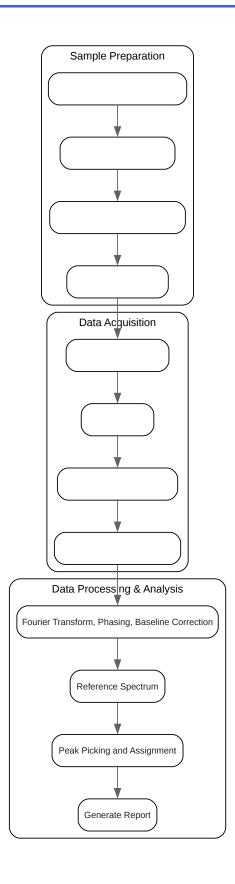


 Spectral Assignment: Assign the observed chemical shifts to the corresponding carbon atoms in the citreoviridin structure using 2D NMR techniques (e.g., HSQC, HMBC) and by comparison with published data.

## **Experimental Workflow Visualization**

The following diagram illustrates the general workflow for the 13C NMR analysis of citreoviridin.





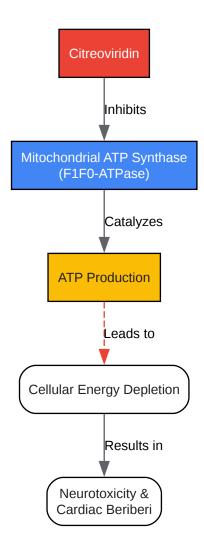
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Workflow for 13C NMR analysis of citreoviridin.



## **Signaling Pathway and Logical Relationships**

While citreoviridin does not have a "signaling pathway" in the traditional biological sense, its primary mechanism of toxicity involves the inhibition of a key enzyme in cellular energy production. The following diagram illustrates this logical relationship.



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Mechanism of citreoviridin toxicity.

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## References

- 1. The In Vivo and In Vitro Toxicokinetics of Citreoviridin Extracted from Penicillium citreonigrum PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Constituents of the Deep-Sea-Derived Penicillium citreonigrum MCCC 3A00169 and Their Antiproliferative Effects - PMC [pmc.ncbi.nlm.nih.gov]
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